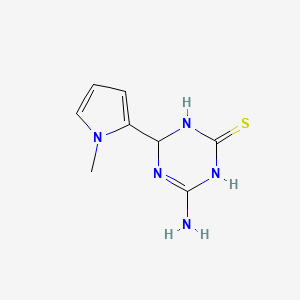

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. For instance, the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer was achieved through a series of reactions starting with the nitro displacement of 4-nitrophthalonitrile, followed by acidic hydrolysis and cyclodehydration . Similarly, the synthesis of dibenzothienopyrrolo[3,2-b]pyrrole was accomplished using a concise strategy that highlights the potential of these compounds in organic electronics . Additionally, the orthogonal synthesis of densely functionalized pyrroles and thiophenes was demonstrated through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, showcasing an efficient method for obtaining polyfunctionalized heterocycles .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. X-ray crystallography, NMR, UV, and IR spectroscopy are common techniques used to elucidate these structures. For example, the structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol were determined using these methods, revealing a dihedral angle of 89.9(2)° between the pyridine and benzene planes and an intramolecular hydrogen bond . The molecular structure of various thieno[2,3-b]pyridines was also studied, providing insights into the arrangement of substituents around the thienopyridine core .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds often leads to a wide range of chemical transformations. For instance, the multicomponent synthesis of thieno[2,3-b]pyridines involves the condensation of aromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents, resulting in a diverse array of functionalized molecules . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different active methylene reagents was explored to yield various pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these heterocyclic building blocks .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are directly influenced by their molecular structure. The novel polyimides mentioned earlier exhibit good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties, making them suitable for high-performance applications . The dibenzothienopyrrolo[3,2-b]pyrrole compounds, despite their extended π-conjugation, absorb and emit at relatively short wavelengths due to the angular arrangement of the aromatic rings, which affects their electronic properties .

Wissenschaftliche Forschungsanwendungen

Enantioselective Electroreduction : Schwientek, Pleus, and Hamann (1999) utilized chiral pyrrole monomers for the electrochemical reduction of prochiral organic molecules, including 4-methylbenzophenone, highlighting a potential application in asymmetric synthesis and electrochemical processes (Schwientek, Pleus, & Hamann, 1999).

Functional Polymer Synthesis : David and Kornfield (2008) described the use of thiols, including thiomethyl compounds, in the functionalization of polymers through thiol-ene addition, which can be applied in material science and polymer chemistry (David & Kornfield, 2008).

Discrimination of Thiophenols in Environmental Science : Wang et al. (2012) developed a fluorescent probe for the selective detection of thiophenols over aliphatic thiols, an approach that could be useful in environmental monitoring and biological sciences (Wang et al., 2012).

Chemical Synthesis and Catalysis : Various studies have explored the synthesis and reactions of pyrrolidine and benzophenone derivatives, potentially relevant to the study of 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone. These include applications in catalysis, organic synthesis, and material science as demonstrated by Speier et al. (1996), Gazizov et al. (2015), and Velusamy, Mayilmurugan, & Palaniandavar (2004) (Speier et al., 1996), (Gazizov et al., 2015), (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Antitubulin Agents in Cancer Research : Romagnoli et al. (2020) developed compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, demonstrating potential applications in cancer research and drug development (Romagnoli et al., 2020).

Environmental Health Studies : The studies by Babina et al. (2012) and Cheng, Peng, & Li (2010) indicate the relevance of benzophenone derivatives in environmental health, specifically in the context of exposure to pesticides and the synthesis of functionalized pyrroles and thiophenes (Babina et al., 2012), (Cheng, Peng, & Li, 2010).

Polyimide Synthesis : Wang et al. (2006) focused on synthesizing novel polyimides derived from pyridine-containing aromatic dianhydride, which might have applications in material science and engineering (Wang et al., 2006).

Exposure to Benzophenone-3 and Reproductive Toxicity : Ghazipura et al. (2017) reviewed the reproductive toxicity of benzophenone-3, a compound related to benzophenone derivatives, which is critical for understanding the environmental and health impacts of these chemicals (Ghazipura et al., 2017).

Photocatalytic Processes in Environmental Science : Moradi et al. (2018) explored the degradation of benzophenone-3 using TiO2 coated on quartz tubes, demonstrating an application in environmental remediation (Moradi et al., 2018).

Cycloaddition Reactions in Organic Chemistry : Argüello, Pérez-Ruíz, & Miranda (2007) reported a novel [4+2] cycloaddition reaction involving thiobenzophenone, demonstrating an application in synthetic organic chemistry (Argüello, Pérez-Ruíz, & Miranda, 2007).

Eigenschaften

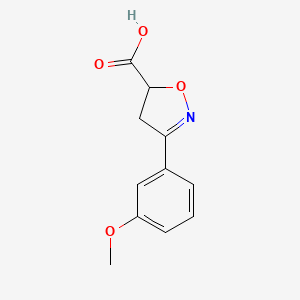

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIRMOODTDMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643191 | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone | |

CAS RN |

898770-10-0 | |

| Record name | Methanone, [2-(methylthio)phenyl][3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)